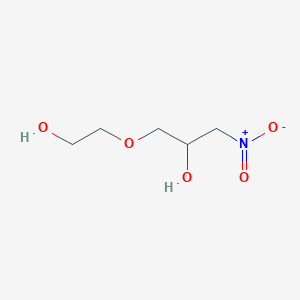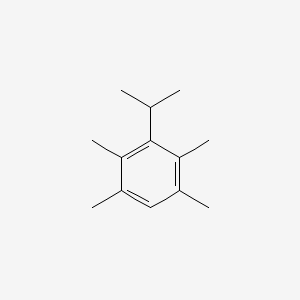
1,2,4,5-Tetramethyl-3-(propan-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4,5-Tetramethyl-3-(propan-2-yl)benzene is an aromatic hydrocarbon with a benzene ring substituted by four methyl groups and one isopropyl group. This compound is known for its unique structural properties and is used in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,4,5-Tetramethyl-3-(propan-2-yl)benzene can be synthesized through several methods. One common method involves the alkylation of 1,2,4,5-tetramethylbenzene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out at elevated temperatures to ensure complete substitution.
Industrial Production Methods
Industrial production of 1,2,4,5-tetramethylbenzene often involves the use of xylene as a starting material. The xylene undergoes a series of alkylation and isomerization reactions to produce the desired tetramethylbenzene. The final product is then purified through distillation and crystallization processes .
Análisis De Reacciones Químicas
Types of Reactions
1,2,4,5-Tetramethyl-3-(propan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions are common, where the methyl or isopropyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Friedel-Crafts alkylation and acylation reactions are typical, using reagents like aluminum chloride and acyl chlorides.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
1,2,4,5-Tetramethyl-3-(propan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 1,2,4,5-tetramethyl-3-(propan-2-yl)benzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . This intermediate then undergoes deprotonation to yield the final substituted product.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4,5-Tetramethylbenzene: Similar structure but lacks the isopropyl group.
1,2,3,4-Tetramethylbenzene: Different arrangement of methyl groups.
1,2,3,5-Tetramethylbenzene: Another isomer with a different methyl group arrangement.
Uniqueness
1,2,4,5-Tetramethyl-3-(propan-2-yl)benzene is unique due to the presence of both four methyl groups and an isopropyl group on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific industrial and research applications .
Propiedades
Número CAS |
142144-68-1 |
|---|---|
Fórmula molecular |
C13H20 |
Peso molecular |
176.30 g/mol |
Nombre IUPAC |
1,2,4,5-tetramethyl-3-propan-2-ylbenzene |
InChI |
InChI=1S/C13H20/c1-8(2)13-11(5)9(3)7-10(4)12(13)6/h7-8H,1-6H3 |
Clave InChI |
FILUXEXKYVASJD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C)C(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


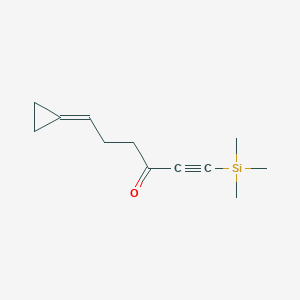
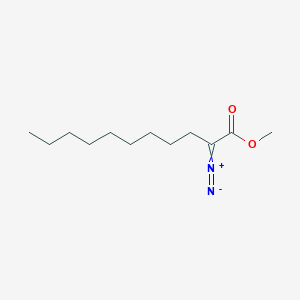
![2,2-Diphenyl-2H-[1]benzofuro[2,3-g][1]benzopyran](/img/structure/B12559005.png)
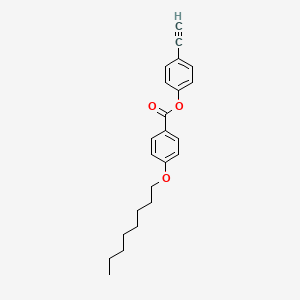
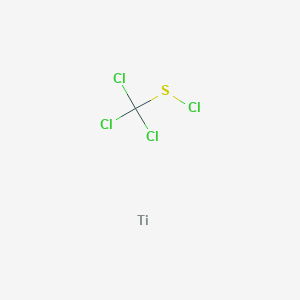
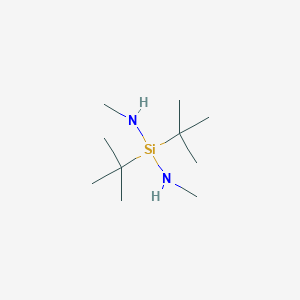

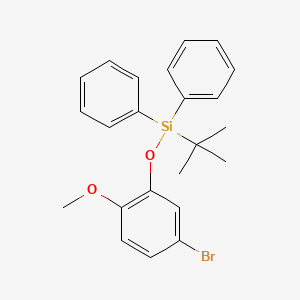
![2-[(E)-(But-2-en-1-ylidene)amino]ethan-1-ol](/img/structure/B12559050.png)
![2(5H)-Furanone, 4-[3-(trifluoromethyl)phenyl]-](/img/structure/B12559064.png)
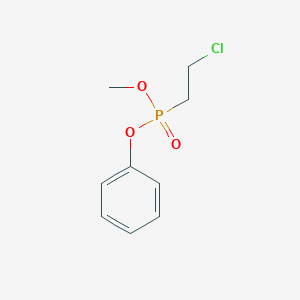
![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(2-ethoxybenzene)](/img/structure/B12559070.png)
![1,5-Bis(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethoxy)naphthalene](/img/structure/B12559077.png)
